![molecular formula C10H8ClFN2O B2529596 2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide CAS No. 2093470-08-5](/img/structure/B2529596.png)
2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been studied extensively for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide involves the inhibition of certain kinases involved in cancer cell proliferation and survival. Specifically, this compound has been shown to inhibit the activity of the kinase AKT, which plays a key role in promoting cancer cell survival and resistance to chemotherapy. Additionally, this compound has also been shown to inhibit the activity of the kinase JAK2, which is involved in the regulation of the immune system and has been implicated in the development of certain types of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of cancer cell proliferation and survival, as well as the modulation of immune system function. Specifically, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death. Additionally, this compound has also been shown to modulate immune system function by inhibiting the activity of JAK2, which is involved in the regulation of immune cell function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide in lab experiments include its potent anticancer activity and its ability to inhibit the activity of certain kinases involved in cancer cell proliferation and survival. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide. These include:
1. Further investigation of the mechanism of action of this compound, including its effects on other kinases involved in cancer cell proliferation and survival.
2. Development of more potent and selective inhibitors of AKT and JAK2, based on the structure of this compound.
3. Investigation of the potential use of this compound in combination with other anticancer agents, to enhance its efficacy and reduce toxicity.
4. Further studies to determine the optimal dosage and administration of this compound, to maximize its therapeutic potential while minimizing adverse effects.
5. Investigation of the potential use of this compound in the treatment of other diseases, such as autoimmune disorders, where JAK2 inhibitors have shown promise as therapeutic agents.
In conclusion, this compound is a promising compound with potential applications in the field of medicinal chemistry. Its potent anticancer activity and ability to inhibit the activity of certain kinases involved in cancer cell proliferation and survival make it an attractive target for further investigation. However, further studies are needed to fully understand its mechanism of action, optimize its dosage and administration, and explore its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of 2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide involves the reaction of 2-chloro-6-fluorobenzoic acid with N-(tert-butoxycarbonyl)-L-alanine methyl ester, followed by the removal of the tert-butoxycarbonyl group and subsequent reaction with cyanogen bromide. The resulting product is then treated with hydrochloric acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Furthermore, this compound has also been investigated for its potential as a kinase inhibitor, as it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation and survival.
Eigenschaften
IUPAC Name |
2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O/c1-6(5-13)14-10(15)9-7(11)3-2-4-8(9)12/h2-4,6H,1H3,(H,14,15)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWHTIYJGWOCOT-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=C(C=CC=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C#N)NC(=O)C1=C(C=CC=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

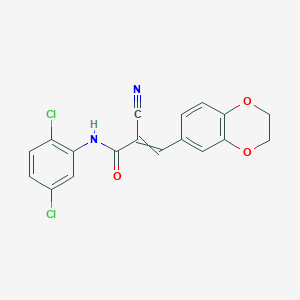
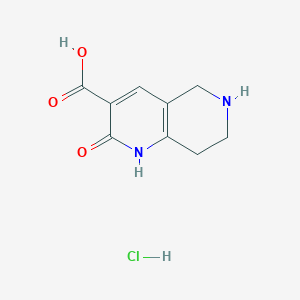
![4-((2-methylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2529518.png)
![1-{[2-(1-Hydroxycyclobutyl)ethyl]sulfanyl}ethan-1-one](/img/structure/B2529521.png)
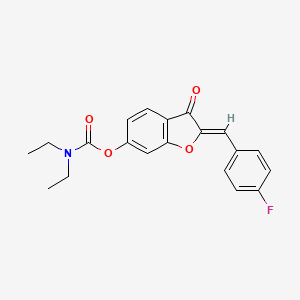
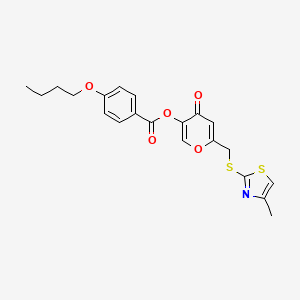
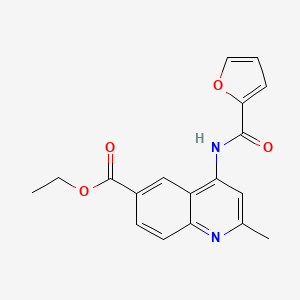
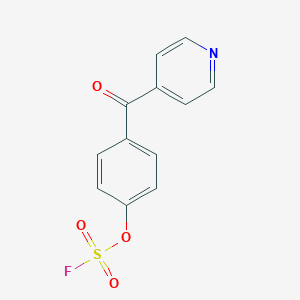
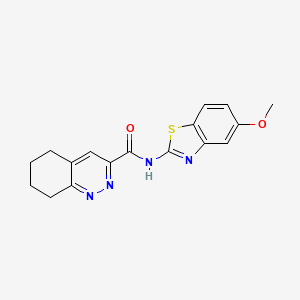
![5-((3,4-Dimethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529531.png)
![Methyl 4-[[5-amino-1-[(4-fluorophenyl)methyl]triazole-4-carbonyl]amino]benzoate](/img/structure/B2529532.png)

![1-(2-Methylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2529535.png)
![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529536.png)